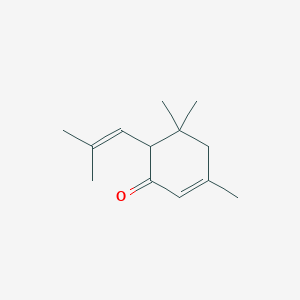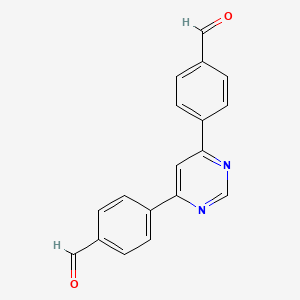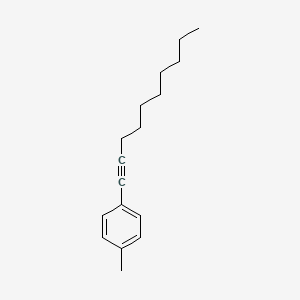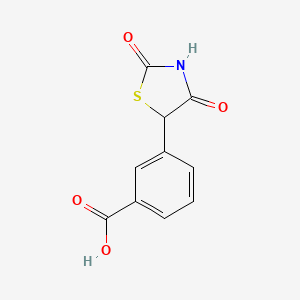
2-Cyclohexen-1-one, 3,5,5-trimethyl-6-(2-methyl-1-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 3,5,5-trimethyl-6-(2-methyl-1-propenyl)-, also known as isophorone, is an organic compound with the molecular formula C₉H₁₄O. It is a colorless to yellowish liquid with a characteristic camphor-like odor. This compound is widely used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isophorone is typically synthesized through the aldol condensation of acetone. The reaction involves the self-condensation of three molecules of acetone in the presence of a basic catalyst, such as sodium hydroxide, followed by dehydration to form isophorone .
Industrial Production Methods: In industrial settings, isophorone is produced by the catalytic condensation of acetone at elevated temperatures and pressures. The reaction is carried out in a continuous process, where acetone is fed into a reactor containing a basic catalyst. The reaction mixture is then distilled to separate isophorone from unreacted acetone and by-products .
Types of Reactions:
Reduction: Reduction of isophorone can yield 3,5,5-trimethyl-2-cyclohexen-1-ol.
Substitution: Isophorone can participate in substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products:
Oxidation: 4,4,6-trimethyl-1,2-cyclohexanedione.
Reduction: 3,5,5-trimethyl-2-cyclohexen-1-ol.
Substitution: Halogenated isophorone derivatives.
Aplicaciones Científicas De Investigación
Isophorone has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of isophorone involves its interaction with various molecular targets and pathways. In biological systems, isophorone can undergo metabolic transformations to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression .
Comparación Con Compuestos Similares
Isophorone is unique due to its specific structure and chemical properties. Similar compounds include:
Cyclohexenone: Another cyclic ketone with similar reactivity but different structural features.
3,5,5-Trimethyl-2-cyclohexen-1-ol: A reduction product of isophorone with distinct chemical properties.
4,4,6-Trimethyl-1,2-cyclohexanedione: An oxidation product of isophorone with unique applications.
Isophorone stands out due to its versatility in various chemical reactions and its wide range of applications in different fields.
Propiedades
Número CAS |
188621-18-3 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-6-(2-methylprop-1-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-9(2)6-11-12(14)7-10(3)8-13(11,4)5/h6-7,11H,8H2,1-5H3 |
Clave InChI |
HSZOGYBQUPYKFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(C(C1)(C)C)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12576853.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)
![Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-](/img/structure/B12576872.png)

![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)
![Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-](/img/structure/B12576888.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12576898.png)
![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)
![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)
![(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene](/img/structure/B12576927.png)


![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)
![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)
